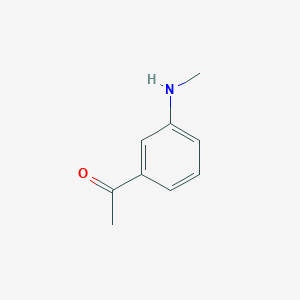

1-(3-(Methylamino)phenyl)ethanone

Vue d'ensemble

Description

“1-(3-(Methylamino)phenyl)ethanone” is a chemical compound with the molecular formula C9H11NO . It has an average mass of 149.190 Da and a monoisotopic mass of 149.084061 Da . It is also known by its systematic name, 1-[3-(Methylamino)phenyl]ethanone .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CC(=O)c1cccc(c1)NC . This indicates that the compound contains a methylamino group attached to the phenyl ring, which is further connected to an ethanone group .Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 283.8±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 52.3±3.0 kJ/mol, and it has a flash point of 127.1±22.8 °C . The compound has a molar refractivity of 45.9±0.3 cm3, and its polar surface area is 29 Å2 .Applications De Recherche Scientifique

Antimicrobial Properties

- Ethanone, 1-(2-hydroxy-5-methyl phenyl), which has a similar structure to 1-(3-(Methylamino)phenyl)ethanone, has been explored for its antimicrobial properties. Molecular docking studies have demonstrated significant binding affinities with proteins in Staphylococcus aureus, indicating potential for anti-microbial applications. ADMET studies confirm its compliance with Lipinski’s rule of five, suggesting good drug-like properties (Satya, V., & Aiswariya, 2022).

Photoremovable Protecting Group for Carboxylic Acids

- The compound 1-[2-(2-hydroxyalkyl)phenyl]ethanone, closely related to this compound, has been identified as a new photoremovable protecting group for carboxylic acids. This application is crucial in organic synthesis where selective protection and deprotection of functional groups are required. The photolyzed compound releases the acid efficiently, indicating its utility in synthetic chemistry (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).

Corrosion Inhibition

- Derivatives like 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone have been synthesized and shown to act as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial settings to prevent material degradation. The inhibitor's effectiveness increases with concentration and has a high inhibition efficiency, highlighting its potential as a protective agent against corrosion (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Anticholinesterase Activity

- Tetrazole derivatives such as 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(substituted phenyl)ethanone have been synthesized and evaluated for their anticholinesterase activities. These compounds are relevant in the study of diseases like Alzheimer’s where cholinesterase inhibitors play a therapeutic role. Some derivatives have shown significant inhibitory effects, suggesting their potential in medical research and drug development (Mohsen, Yurttaş, Özdemir, Turan-Zitouni, & Kaplancıklı, 2014).

Antimicrobial and Anticandidal Activity

- Various studies have explored the synthesis of phenyl ethanone derivatives and their antimicrobial properties. Compounds such as 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone have shown promising antimicrobial activities against gram-positive and gram-negative bacteria. Such research is pivotal in developing new antimicrobial agents to combat resistant strains of bacteria (Wanjari, 2020).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

The specific biochemical pathways affected by 1-(3-(Methylamino)phenyl)ethanone are currently unknown. Given its structural similarity to various bioactive molecules, it may potentially influence multiple pathways .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and is thus able to have an active effect .

Propriétés

IUPAC Name |

1-[3-(methylamino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7(11)8-4-3-5-9(6-8)10-2/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGWSTKIMFYADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571699 | |

| Record name | 1-[3-(Methylamino)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42865-75-8 | |

| Record name | 1-[3-(Methylamino)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

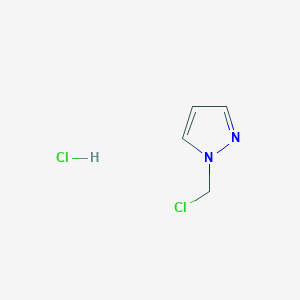

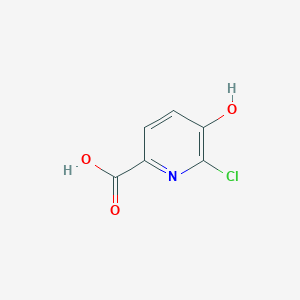

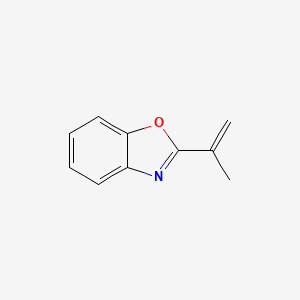

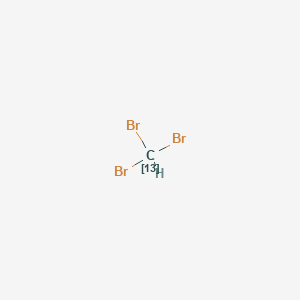

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.